molecular formula C20H16N4O4 B15032793 N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Cat. No.: B15032793
M. Wt: 376.4 g/mol
InChI Key: UWJNAUMXAHXACC-UFFVCSGVSA-N
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Description

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazole derivatives.

Preparation Methods

The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides to form intermediate compounds. These intermediates are then reacted with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Chemical Reactions Analysis

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include dichloromethane, triethylamine, and various halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It is believed to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE can be compared with other benzodiazole and coumarin derivatives:

The uniqueness of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE lies in its dual functional groups, which contribute to its diverse biological activities.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H16N4O4/c1-12-8-20(26)28-17-9-13(6-7-14(12)17)27-11-19(25)24-21-10-18-22-15-4-2-3-5-16(15)23-18/h2-10H,11H2,1H3,(H,22,23)(H,24,25)/b21-10+

InChI Key

UWJNAUMXAHXACC-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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